![molecular formula C16H15ClN4O B2533121 6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide CAS No. 1436302-67-8](/img/structure/B2533121.png)
6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide
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Description
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including ring closure reactions, Suzuki reactions, hydrolysis, and amidation reactions. For instance, the synthesis of 6-(2-Fluorophenyl)-N-(p-Tolyl)imidazo[1,2-a]pyridine-2-carboxamide involves these steps and is characterized by spectroscopic techniques such as FT-IR, NMR, and MS . Similarly, the synthesis of N(2),N(6)-bis{2-[(Z)-2-hydroxybenzylideneamino]phenyl}pyridine-2,6-dicarboxamide is achieved through a reaction involving aminophenylimino compounds and pyridine dicarbonyl dichloride . These methods could potentially be adapted for the synthesis of 6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide.
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed using X-ray diffraction and compared with density functional theory (DFT) calculations. The conformation analysis indicates that the DFT-optimized structures are consistent with the crystal structures obtained from X-ray diffraction . For the pyridine-2,6-dicarboxamide derivative, DFT calculations are also used to predict vibrational frequencies and NMR chemical shifts, which are in good agreement with experimental data .
Chemical Reactions Analysis
The papers do not provide specific details on the chemical reactions of this compound. However, the pyridine-2,6-dicarboxamide derivative has been evaluated for its antibacterial activities and catalytic activity in transfer hydrogenation reactions . These findings suggest that the compound may also possess interesting biological or catalytic properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are explored through DFT studies, which reveal information about the molecular electrostatic potential and frontier molecular orbitals . The effect of different solvents on the geometry, vibrational frequencies, total energies, and dipole moments is studied, providing insights into the compound's behavior in various environments . These analyses are crucial for understanding the reactivity and stability of the compound.
Safety and Hazards
Future Directions
Benzimidazole derivatives, such as 6-Chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide, have potential applications in various fields due to their unique properties and structure . They are an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents . Therefore, future research could focus on exploring these applications further.
properties
IUPAC Name |
6-chloro-N-methyl-N-[(1-methylbenzimidazol-2-yl)methyl]pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O/c1-20(16(22)12-7-5-9-14(17)18-12)10-15-19-11-6-3-4-8-13(11)21(15)2/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFMANKJJGPMGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1CN(C)C(=O)C3=NC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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